(Z)-methyl 4-(((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate

Description

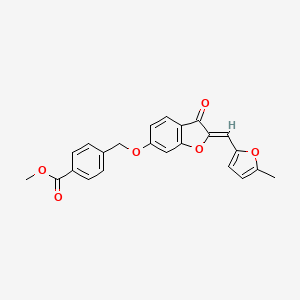

The compound (Z)-methyl 4-(((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate (CAS: 622804-83-5) is a benzofuran derivative characterized by a complex stereochemical and functional architecture. Its structure comprises:

- A 2,3-dihydrobenzofuran core with a 3-oxo group at position 2.

- A (Z)-configured methylidene group at position 2, substituted with a 5-methylfuran-2-yl moiety.

- A 4-(oxymethyl)benzoate ester linked via an ether bond at position 6 of the benzofuran ring .

This compound is primarily utilized in research settings, particularly in crystallography and synthetic organic chemistry, where its stereospecificity and electron-rich aromatic system make it a candidate for studying non-covalent interactions or as a precursor in medicinal chemistry . Synonyms include ZINC2098021 and STK921636, reflecting its presence in chemical libraries for drug discovery .

Properties

IUPAC Name |

methyl 4-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O6/c1-14-3-8-18(28-14)12-21-22(24)19-10-9-17(11-20(19)29-21)27-13-15-4-6-16(7-5-15)23(25)26-2/h3-12H,13H2,1-2H3/b21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOGGLDENLLZGP-MTJSOVHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-(((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction between 5-methylfuran-2-carbaldehyde and the benzofuran derivative. This step often requires a catalyst such as piperidine or pyridine.

Esterification: The final step involves the esterification of the intermediate compound with methyl 4-hydroxybenzoate under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-(((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl group in the benzofuran moiety can be reduced to form the corresponding alcohol.

Substitution: The benzoate ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Benzofuran-3-ol derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-(((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies have indicated its efficacy against certain bacterial strains and cancer cell lines, making it a promising compound for further research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-(((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with three analogous benzofuran derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison of Benzofuran Derivatives

Notes:

- The 2,6-dimethoxybenzoate analog (406.39 g/mol) exhibits higher lipophilicity due to methoxy groups, which may enhance membrane permeability but reduce water solubility . The methanesulfonate ester analog (402.41 g/mol) has enhanced polarity, making it more suitable for aqueous-phase reactions or formulations requiring solubility .

- Synthetic Relevance: All compounds share a (Z)-configured methylidene group, synthesized via Knoevenagel condensation, a common method for introducing α,β-unsaturated carbonyl systems . The choice of ester (benzoate, acetoxy, sulfonate) influences reactivity in subsequent derivatization reactions. For example, sulfonate esters are more labile under basic conditions compared to benzoates .

Applications :

- The target compound and its analogs are frequently used in X-ray crystallography studies due to their well-defined stereochemistry and ability to form co-crystals with small molecules or proteins .

- Derivatives with bulky substituents (e.g., tert-butyl) are explored in material science for designing thermally stable polymers .

Biological Activity

(Z)-methyl 4-(((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a complex organic compound characterized by its unique structural features, including a furan ring, a benzofuran moiety, and an ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O6, with a molecular weight of approximately 364.39 g/mol. The compound exhibits several functional groups that contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H20O6 |

| Molecular Weight | 364.39 g/mol |

| Functional Groups | Furan, Benzofuran, Ester |

The biological activity of this compound may involve multiple mechanisms, including:

- Enzyme Inhibition : The presence of functional groups allows for interaction with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways.

- Antioxidant Activity : The furan and benzofuran rings are known to exhibit antioxidant properties, which could protect cells from oxidative stress.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. Testing of this compound against common pathogens could reveal its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays are crucial for assessing the safety profile of new compounds. Preliminary data suggest that related compounds may induce apoptosis in cancer cell lines. Further research is required to evaluate the cytotoxic effects of this compound on various cancer cell lines.

Case Studies and Research Findings

-

Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds with furan rings exhibited strong antioxidant activities through the scavenging of free radicals.

- Findings : Compounds showed up to 75% inhibition of DPPH radicals at concentrations as low as 50 µg/mL.

-

Antimicrobial Testing : In a recent investigation into the antimicrobial properties of benzofuran derivatives, it was found that certain modifications led to enhanced activity against Gram-positive bacteria.

- Results : The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various derivatives.

-

Cytotoxicity Assays : Research conducted on related compounds indicated significant cytotoxic effects against human breast cancer cells (MCF7).

- Results : IC50 values were reported at approximately 20 µM after 48 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.